
3-Chlor-N-Ethyl-N-(Tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amin
Übersicht
Beschreibung
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die von Tetrahydro-2H-thiopyran-4-yl abgeleitet sind, wie z. B. „3-Chlor-N-Ethyl-N-(Tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amin", haben eine starke Aktivität gegen Candida spp. gezeigt. mit einem MIC (Minimale Hemmkonzentration) im Bereich von 1,95 bis 15,62 mg/ml . Sie zeigten auch eine starke Aktivität gegen einige Stämme von Candida spp. die aus klinischen Materialien isoliert wurden .
Antiepileptische Aktivität
Dieselben Verbindungen haben auch eine statistisch signifikante antiepileptische Aktivität im Pentylen-tetrazol-Modell gezeigt . Insbesondere zeigten die Verbindungen 4a und 4n Schutz im 6-Hz-Psychomotorik-Anfallmodell .
Antikrebsaktivität
Imidazolhaltige Verbindungen, die aus „this compound" synthetisiert werden können, haben sich als potenzielle Antikrebsmittel erwiesen . Zum Beispiel zeigte (E)-1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituiertes Phenyl)prop-2-en-1-on eine Antikrebsaktivität gegen verschiedene Zelllinien wie A549, MCF-7, HepG2 und OVCAR-3 .
Antifungal Aktivität
Die von „this compound" abgeleiteten Verbindungen haben eine starke antifungale Aktivität gezeigt. Sie erwiesen sich als wirksam gegen verschiedene Stämme von Candida spp., einschließlich derjenigen, die aus klinischen Materialien isoliert wurden .
Aktivität gegen grampositive Bakterien
Diese Verbindungen erwiesen sich auch als wirksam gegen grampositive Bakterien mit einem MIC im Bereich von 7,81 bis 62,5 mg/ml .
Potenzieller Einsatz in der Medikamentenentwicklung
Aufgrund ihrer breiten Palette an biologischen Aktivitäten könnten diese Verbindungen als Synthons bei der Entwicklung neuer Medikamente verwendet werden . Ihre potenziellen Anwendungen umfassen die Entwicklung von antibakteriellen, antimykobakteriellen, entzündungshemmenden, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, Antiviralen-, Antioxidations-, Anti-Amöben-, Antihelminthika- und ulcerogenen Medikamenten .
Eigenschaften
IUPAC Name |
3-chloro-N-ethyl-N-(thian-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVINIJMGVNRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


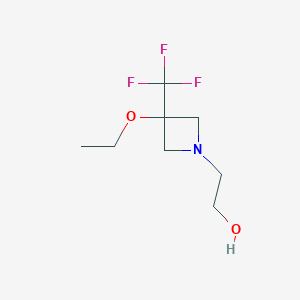

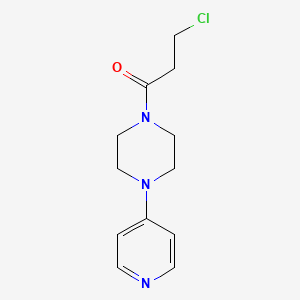
![3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477507.png)
![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477508.png)

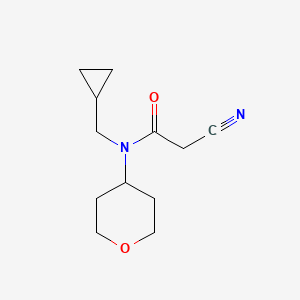
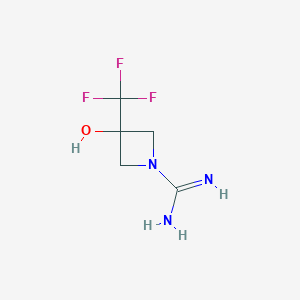

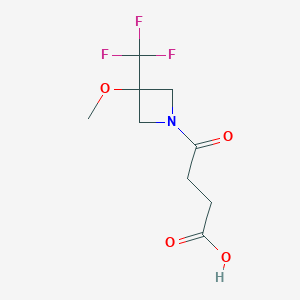
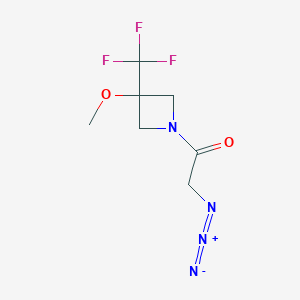
![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477516.png)
![1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477517.png)

